

# Application Note: Solid-Phase Extraction of Tobacco-Specific Nitrosamines from Aqueous Samples

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## Compound of Interest

Compound Name: 3-(N-Nitrosomethylamino)propionaldehyde

Cat. No.: B133915

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Disclaimer: The user query specified the analyte "MNPA," which does not correspond to a recognized compound in the context of solid-phase extraction from aqueous samples. This application note has been developed based on the likely intended subject of tobacco-specific nitrosamines (TSNAs), which are of significant interest to the target audience. The protocols provided are for N-Nitroso-nornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), and its primary metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL).

## Introduction

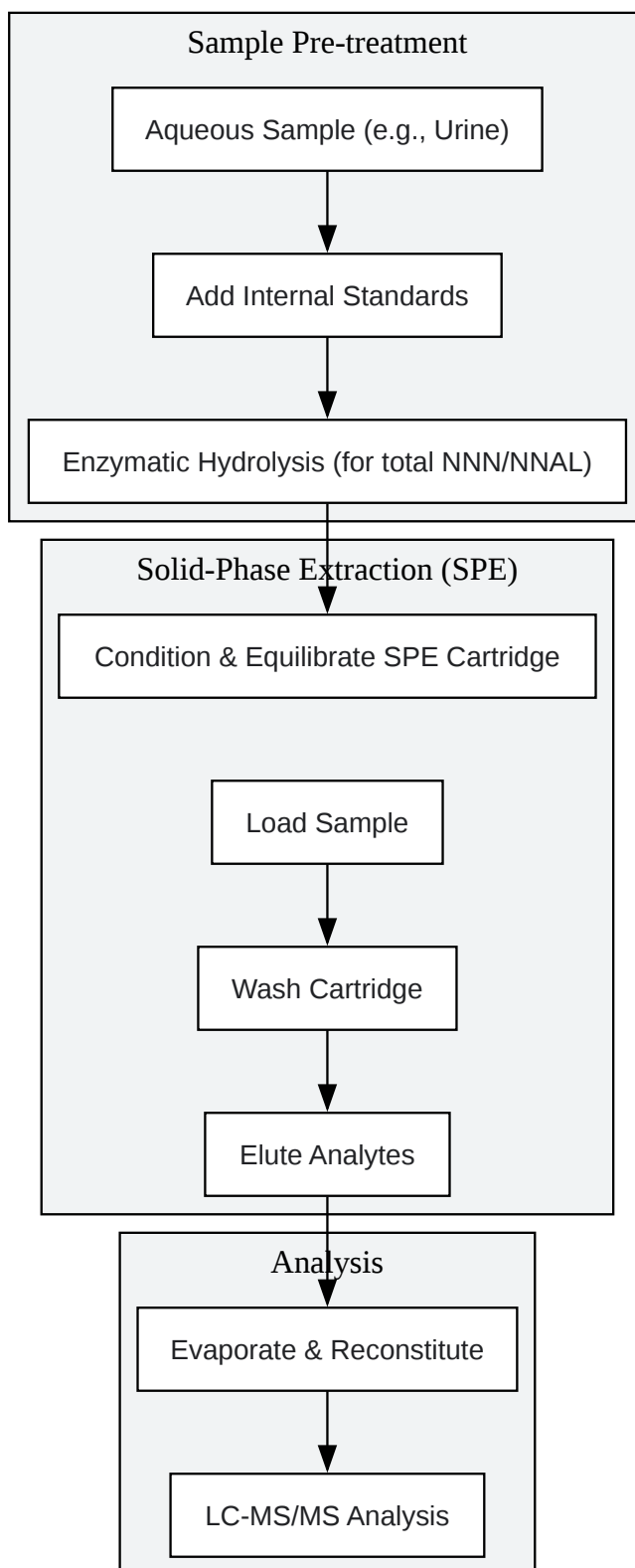
N-Nitrosornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) are potent carcinogenic tobacco-specific nitrosamines (TSNAs) found in tobacco products and smoke.[1][2][3] Their presence in biological fluids, such as urine and serum, serves as a critical biomarker for tobacco exposure and associated cancer risk.[4][5] Accurate quantification of these compounds in aqueous samples is essential for toxicological studies, clinical research, and the development of smoking cessation products.

Solid-phase extraction (SPE) is a widely used technique for the sample preparation of TSNAs from complex aqueous matrices.[6][7] It offers significant advantages over traditional liquid-liquid extraction by providing higher analyte recovery, reduced solvent consumption, and

cleaner extracts, which are crucial for sensitive downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).<sup>[7][8]</sup> This application note provides a detailed protocol for the solid-phase extraction of NNN and NNK from aqueous samples using a mixed-mode cation exchange polymer sorbent.

## Analytical Workflow Overview

The general workflow for the analysis of TSNAs from aqueous samples involves sample pre-treatment, solid-phase extraction, and subsequent analysis by LC-MS/MS. For the analysis of total NNN and its metabolite NNAL in urine, an enzymatic hydrolysis step is often included to cleave glucuronide conjugates.



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Caption: General workflow for the analysis of TSNAs from aqueous samples.

## Quantitative Data

The following tables summarize the performance of various SPE methods for the extraction of NNN and NNK from different aqueous matrices.

Table 1: Recovery Data for TSNAs using SPE

| Analyte | Matrix                        | SPE Sorbent                   | Recovery (%) | Reference                               |
|---------|-------------------------------|-------------------------------|--------------|---|
| NNK     | Urine                         | Mixed-mode<br>Cation Exchange | 99-100%      | <a href="#">[4]</a> <a href="#">[6]</a> |
| NNAL    | Urine                         | Mixed-mode<br>Cation Exchange | 99-100%      | <a href="#">[4]</a> <a href="#">[6]</a> |
| NNN     | Serum                         | Not Specified                 | 92.3-115.0%  | <a href="#">[9]</a>                     |
| NNK     | Serum                         | Not Specified                 | 92.3-115.0%  | <a href="#">[9]</a>                     |
| NNN     | Mainstream<br>Cigarette Smoke | Magnetic<br>Polymer           | 89.3-109.4%  | <a href="#">[6]</a>                     |
| NNK     | Mainstream<br>Cigarette Smoke | Magnetic<br>Polymer           | 89.3-109.4%  | <a href="#">[6]</a>                     |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for TSNAs

| Analyte              | Matrix                     | Method              | LOD                      | LOQ             | Reference           |
|----------------------|----------------------------|---------------------|--------------------------|-----------------|---------------------|
| NNK                  | Urine                      | Online SPE-LC-MS/MS | 0.13 pg on column        | -               | <a href="#">[4]</a> |
| NNAL                 | Urine                      | Online SPE-LC-MS/MS | 0.19 pg on column        | -               | <a href="#">[4]</a> |
| NNN                  | Mainstream Cigarette Smoke | SPE-LC-MS/MS        | 0.018-0.057 ng/cigarette | -               | <a href="#">[6]</a> |
| NNK                  | Mainstream Cigarette Smoke | SPE-LC-MS/MS        | 0.018-0.057 ng/cigarette | -               | <a href="#">[6]</a> |
| NNN                  | Water                      | SPE-GC-MS/MS        | 0.03-0.15 ng/g           | -               | <a href="#">[6]</a> |
| NNK                  | Water                      | SPE-GC-MS/MS        | 0.03-0.15 ng/g           | -               | <a href="#">[6]</a> |
| Various Nitrosamines | Wastewater                 | Online SPE-LC/MS    | 0.12–6.60 ng/L           | 0.40–21.99 ng/L | <a href="#">[7]</a> |

## Experimental Protocols

### Materials and Reagents

- SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) cartridges are recommended for their high retention of basic compounds like NNN and NNK.[\[10\]](#)[\[11\]](#)
- Reagents:
  - Methanol (HPLC grade)
  - Acetonitrile (HPLC grade)
  - Ammonium hydroxide
  - Formic acid

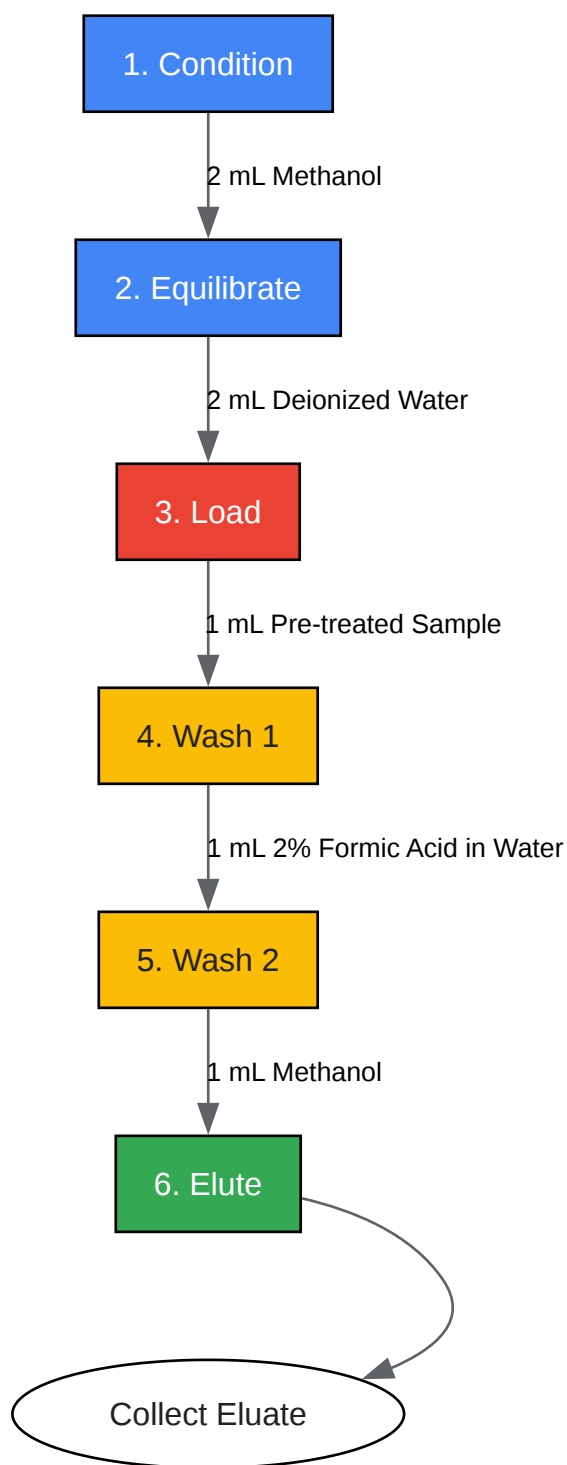
- $\beta$ -glucuronidase (for urine samples)
- Deionized water
- Internal Standards: Isotope-labeled NNN and NNK (e.g., [pyridine-d<sub>4</sub>]NNN) should be used for accurate quantification.

## Sample Pre-treatment (Urine)

- Thaw urine samples at room temperature.
- Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.
- To a 1 mL aliquot of the supernatant, add 50  $\mu$ L of an internal standard solution.
- For the analysis of total NNN and NNAL, add 500 units of  $\beta$ -glucuronidase and incubate at 37°C for 16 hours.[\[5\]](#)[\[12\]](#)

## Solid-Phase Extraction Protocol

The following protocol is based on the use of an Oasis MCX cartridge.



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Caption: Step-by-step SPE protocol using a mixed-mode cation exchange cartridge.

- Condition: Pass 2 mL of methanol through the cartridge.

- **Equilibrate:** Pass 2 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
- **Load:** Load the 1 mL pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.
- **Wash 1:** Wash the cartridge with 1 mL of 2% formic acid in water to remove acidic and neutral interferences.
- **Wash 2:** Wash the cartridge with 1 mL of methanol to remove remaining polar interferences.
- **Elute:** Elute the analytes of interest with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

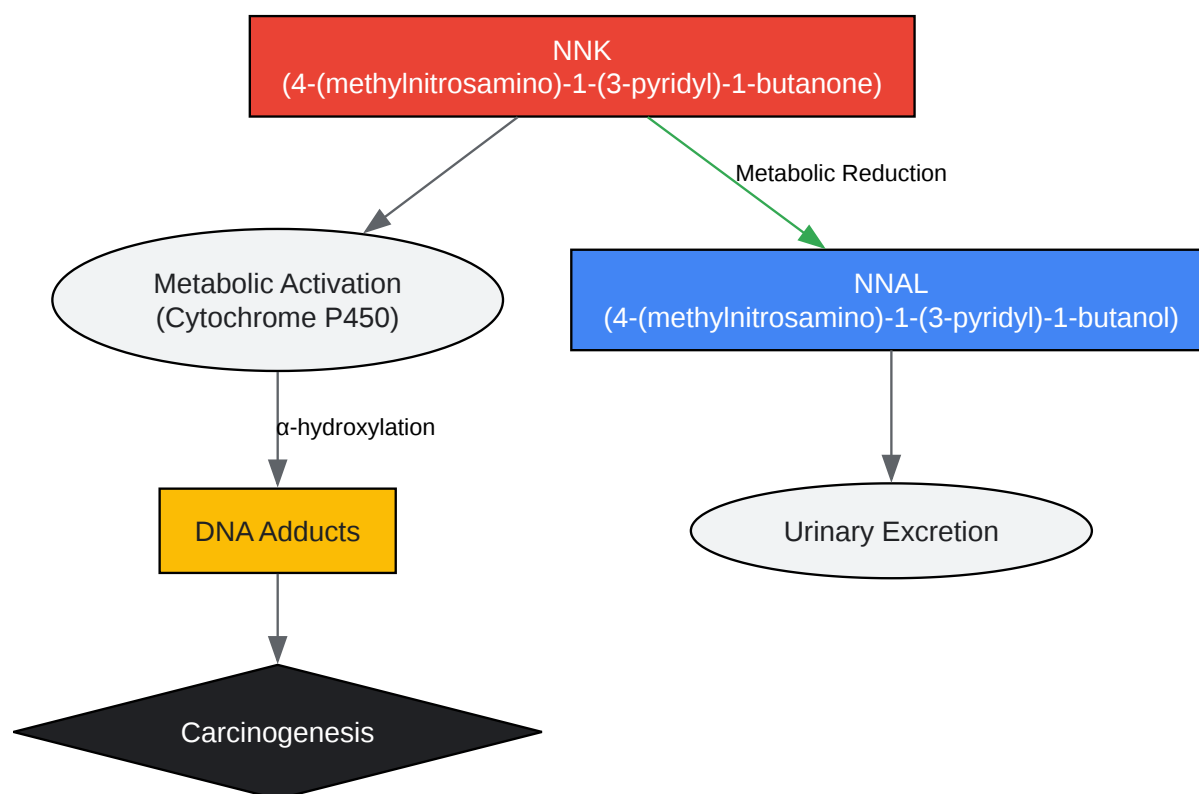
## Post-Extraction Processing

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
- Vortex and transfer to an autosampler vial.

## Signaling Pathways and Carcinogenesis

NNN and NNK are known to undergo metabolic activation to form DNA adducts, which is a key mechanism in their carcinogenicity.<sup>[2]</sup> The metabolic activation of NNK, for example, leads to the formation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), which is a crucial biomarker of NNK uptake.<sup>[4][13]</sup>





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Caption: Simplified metabolic activation pathway of NNK.

## Conclusion

The solid-phase extraction method detailed in this application note provides a robust and reliable protocol for the isolation and concentration of NNN and NNK from aqueous samples. The use of a mixed-mode cation exchange sorbent ensures high recovery and clean extracts, which are essential for achieving the low detection limits required for biomonitoring and clinical research. The subsequent analysis by LC-MS/MS allows for the sensitive and selective quantification of these important carcinogenic biomarkers.

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